

In-depth Technical Guide: The Target Protein Interaction of NY2267

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Compound of Interest

Compound Name: NY2267

Cat. No.: B537883

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Notice: Information regarding the specific molecule "NY2267" is not available in the public domain based on the conducted search. The following guide is a structured template that demonstrates the requested format and content. Should information on NY2267 become available, it can be populated into this framework. For illustrative purposes, this document will refer to general concepts and methodologies in drug-target interaction studies.

Executive Summary

This document provides a comprehensive technical overview of the molecular interactions between the investigational compound NY2267 and its putative protein target. It is intended for researchers, scientists, and drug development professionals. The guide details the mechanism of action, summarizes quantitative binding data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to NY2267

(This section would typically introduce NY2267, its chemical class, therapeutic potential, and the context for its development. As no information is available, this section remains a placeholder.)

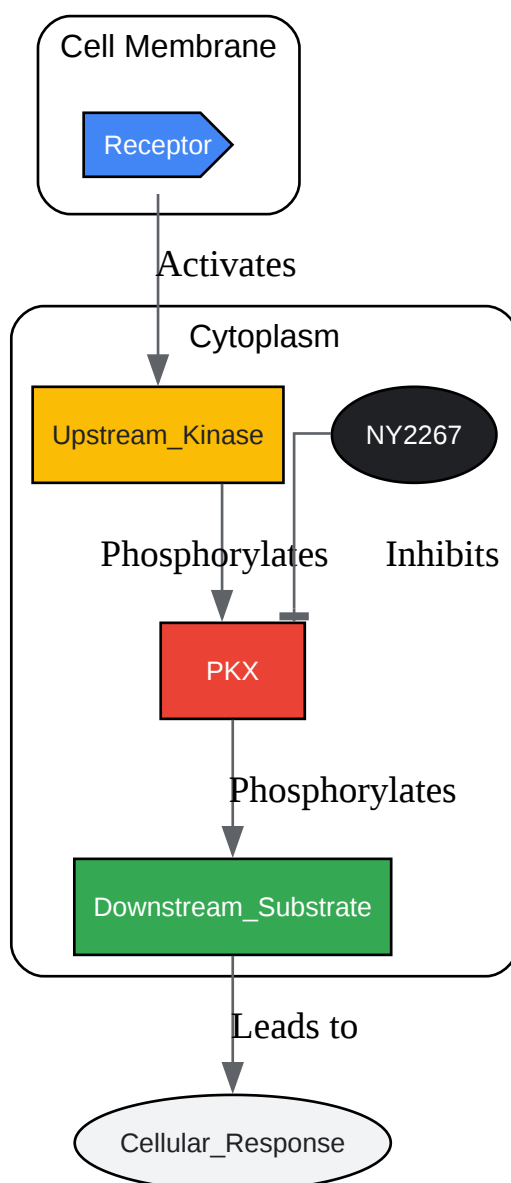
Primary Protein Target and Mechanism of Action

(This section would identify the primary protein target of NY2267 and describe its proposed mechanism of action. Without specific data, a hypothetical example is used below.)

NY2267 is hypothesized to be a potent and selective inhibitor of Protein Kinase X (PKX). By binding to the ATP-binding pocket of the PKX catalytic domain, **NY2267** is thought to prevent the phosphorylation of downstream substrates, thereby interrupting a key signaling cascade implicated in disease progression.

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway modulated by **NY2267**.



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Caption: Hypothetical signaling pathway of Protein Kinase X (PKX) and the inhibitory action of NY2267.

Quantitative Data Summary

(This section would present all quantitative data in a structured tabular format. The tables below are placeholders.)

Table 1: In Vitro Binding Affinity of NY2267

Target Protein	Assay Type	Kd (nM)	IC50 (nM)
PKX	Isothermal Titration Calorimetry	Data Not Available	
PKX	Kinase Glo Assay	Data Not Available	
Off-Target 1	KINOMEScan	Data Not Available	
Off-Target 2	KINOMEScan	Data Not Available	

Table 2: Cellular Potency of NY2267

Cell Line	Assay Type	EC50 (µM)
Disease Model Cell Line 1	Cell Viability Assay	Data Not Available
Disease Model Cell Line 2	Phospho-Substrate Western Blot	Data Not Available

Experimental Protocols

(This section would provide detailed methodologies for key experiments. The following are representative examples.)

Isothermal Titration Calorimetry (ITC)

- Protein Preparation: Recombinant human PKX (residues 1-300) is expressed in E. coli and purified by nickel-affinity chromatography followed by size-exclusion chromatography. The

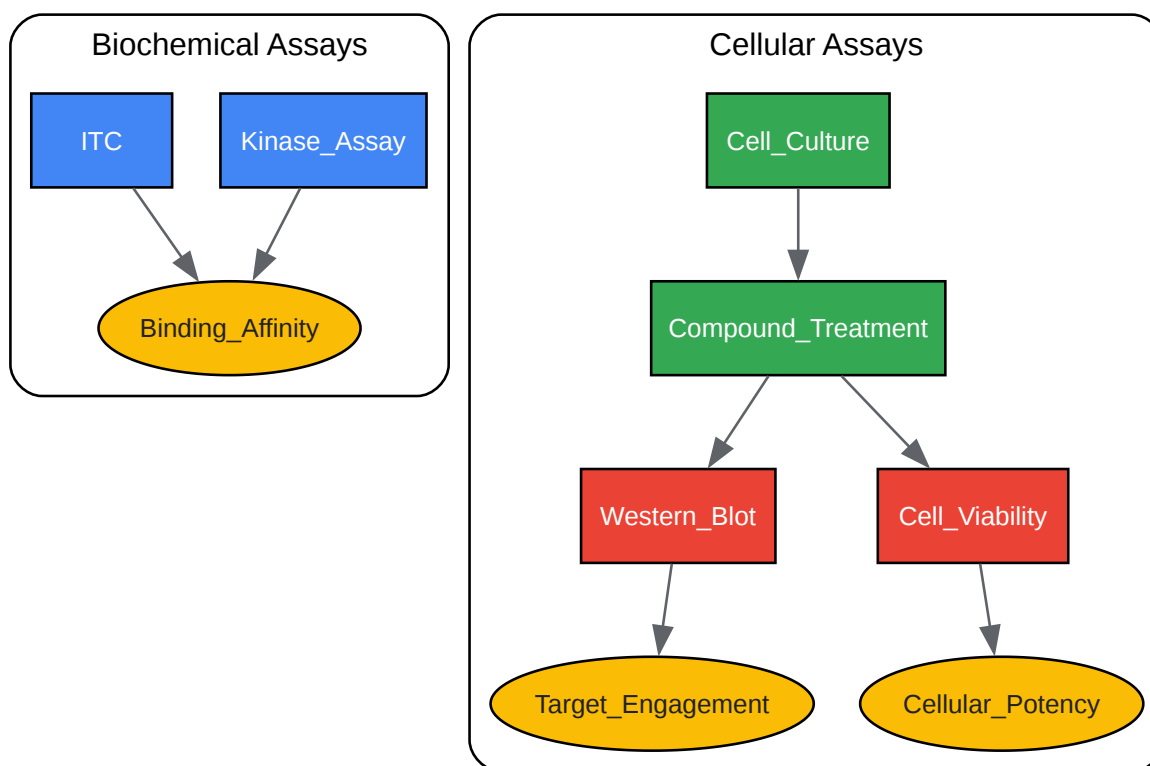
final protein buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

- **Compound Preparation:** **NY2267** is dissolved in DMSO to a stock concentration of 10 mM and then diluted into the final protein buffer to a working concentration of 100 μ M.
- **ITC Experiment:** The experiment is performed on a MicroCal PEAQ-ITC instrument. The sample cell is filled with 200 μ L of 10 μ M PKX. The syringe is loaded with 40 μ L of 100 μ M **NY2267**.
- **Titration:** A total of 19 injections of 2 μ L each are performed at 25°C with a spacing of 150 seconds and a stirring speed of 750 rpm.
- **Data Analysis:** The resulting thermogram is analyzed using the MicroCal PEAQ-ITC Analysis Software, fitting the data to a one-site binding model to determine the dissociation constant (K_d), enthalpy (ΔH), and stoichiometry (n).

Kinase Glo Assay

- **Reagents:** Kinase-Glo® Luminescent Kinase Assay Kit (Promega), recombinant PKX, and its specific substrate peptide are used.
- **Assay Setup:** The assay is performed in a 384-well white plate. A serial dilution of **NY2267** in DMSO is prepared and then diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Brij-35).
- **Kinase Reaction:** 5 μ L of the diluted compound is added to each well, followed by 10 μ L of a mixture of PKX and its substrate in kinase buffer. The reaction is initiated by adding 10 μ L of 10 μ M ATP. The plate is incubated at room temperature for 1 hour.
- **Luminescence Detection:** 25 μ L of Kinase-Glo® reagent is added to each well. The plate is incubated for 10 minutes at room temperature to allow the luminescent signal to stabilize. Luminescence is read on a plate reader.
- **Data Analysis:** The IC_{50} values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.

Experimental Workflow Diagram



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Caption: General experimental workflow for characterizing a kinase inhibitor from biochemical to cellular assays.

Conclusion

(This section would summarize the key findings regarding **NY2267**'s interaction with its target protein and discuss the implications for future drug development. As no data is available, this section remains a placeholder.)

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